molecular formula C8H7BClO B15168584 [2-(4-Chlorophenyl)ethenyl](hydroxy)boranyl CAS No. 871817-25-3

[2-(4-Chlorophenyl)ethenyl](hydroxy)boranyl

Cat. No.: B15168584
CAS No.: 871817-25-3
M. Wt: 165.41 g/mol
InChI Key: DPUOONZBASLILU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO. This compound is characterized by the presence of a boron atom bonded to a hydroxyl group and a 2-(4-chlorophenyl)ethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethenylboranyl typically involves the reaction of 4-chlorostyrene with boronic acid or its derivatives under specific conditions. One common method is the hydroboration of 4-chlorostyrene using borane (BH3) or diborane (B2H6) followed by oxidation to yield the desired borinic acid derivative. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or diethyl ether

    Temperature: Room temperature to reflux

    Catalysts: Palladium or platinum catalysts may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)ethenylboranyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes or borohydrides.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Boronic acids or borates

    Reduction: Boranes or borohydrides

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)ethenylboranyl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for the synthesis of more complex boron-containing compounds.

Biology

In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.

Medicine

In medicine, 2-(4-Chlorophenyl)ethenylboranyl is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethenylboranyl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the 4-chlorophenyl group.

    4-Chlorophenylboronic acid: Contains the 4-chlorophenyl group but lacks the ethenyl group.

    Vinylboronic acid: Contains the ethenyl group but lacks the 4-chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)ethenylboranyl is unique due to the presence of both the 4-chlorophenyl and ethenyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

871817-25-3

Molecular Formula

C8H7BClO

Molecular Weight

165.41 g/mol

InChI

InChI=1S/C8H7BClO/c10-8-3-1-7(2-4-8)5-6-9-11/h1-6,11H

InChI Key

DPUOONZBASLILU-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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